molecular formula C34H41N7O5 B8820406 N-[[2-[[[4-[Imino[[[(3-methylpentyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester CAS No. 2225986-94-5

N-[[2-[[[4-[Imino[[[(3-methylpentyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester

Cat. No.: B8820406
CAS No.: 2225986-94-5
M. Wt: 627.7 g/mol
InChI Key: QHCXHSUVHKBNAE-UHFFFAOYSA-N
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Description

The compound “N-[[2-[[[4-[Imino[[[(3-methylpentyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester” is a synthetic chemical that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[2-[[[4-[Imino[[[(3-methylpentyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester” typically involves a multi-step process that includes the following key steps:

    Initial Formation: The starting materials, which are usually commercially available chemicals, undergo a series of reactions to form the core structure of “this compound”. These reactions often involve the use of catalysts and specific reaction conditions such as temperature and pressure.

    Functionalization: The core structure is then functionalized through various chemical reactions to introduce specific functional groups. This step is crucial for imparting the desired properties to the compound.

    Purification: The final product is purified using techniques such as chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

“N-[[2-[[[4-[Imino[[[(3-methylpentyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester” undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“N-[[2-[[[4-[Imino[[[(3-methylpentyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: “this compound” is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which “N-[[2-[[[4-[Imino[[[(3-methylpentyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that “this compound” may modulate key proteins involved in disease pathways.

Properties

CAS No.

2225986-94-5

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

IUPAC Name

ethyl 3-[[1-methyl-2-[[4-[N-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C34H41N7O5/c1-5-23(3)17-20-46-34(44)39-32(35)24-10-13-26(14-11-24)37-22-30-38-27-21-25(12-15-28(27)40(30)4)33(43)41(19-16-31(42)45-6-2)29-9-7-8-18-36-29/h7-15,18,21,23,37H,5-6,16-17,19-20,22H2,1-4H3,(H2,35,39,44)

InChI Key

QHCXHSUVHKBNAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Origin of Product

United States

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